Sodium isopropyl 2-sulphooctadecanoate
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Overview
Description
Sodium isopropyl 2-sulphooctadecanoate is a chemical compound with the molecular formula C21H41NaO5S and a molecular weight of 428.60201 g/mol . . This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropyl 2-sulphooctadecanoate typically involves the esterification of octadecanoic acid with isopropanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid for esterification.
Solvents: Organic solvents like toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity octadecanoic acid, isopropanol, and sodium hydroxide.
Reaction Control: Automated systems to monitor temperature, pressure, and pH levels.
Purification: Techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium isopropyl 2-sulphooctadecanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Commonly undergoes nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various alkylated or esterified derivatives.
Scientific Research Applications
Sodium isopropyl 2-sulphooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of sodium isopropyl 2-sulphooctadecanoate involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to:
Molecular Targets: Bind to various molecular targets, including proteins and lipids.
Pathways Involved: Participate in pathways related to membrane stabilization and enzyme activity modulation.
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar amphiphilic properties.
Sodium lauryl ether sulfate (SLES): Commonly used in detergents and personal care products.
Sodium stearate: Used in soap production and as an emulsifying agent.
Uniqueness: Sodium isopropyl 2-sulphooctadecanoate stands out due to its specific molecular structure, which provides unique solubility and stability characteristics compared to other surfactants .
Properties
CAS No. |
3076-25-3 |
---|---|
Molecular Formula |
C21H41NaO5S |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
sodium;1-oxo-1-propan-2-yloxyoctadecane-2-sulfonate |
InChI |
InChI=1S/C21H42O5S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(27(23,24)25)21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
PGWZYVPSGZRFNA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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